1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride
CAS No.:
Cat. No.: VC20438496
Molecular Formula: C11H22Cl2N2O
Molecular Weight: 269.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22Cl2N2O |
|---|---|
| Molecular Weight | 269.21 g/mol |
| IUPAC Name | 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C11H20N2O.2ClH/c1-10(14)13-9-3-2-4-11(13)5-7-12-8-6-11;;/h12H,2-9H2,1H3;2*1H |
| Standard InChI Key | QLIARDZNTOCYAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,9-diazaspiro[5.5]undecane core, where two piperidine rings share a central spiro carbon atom. The dihydrochloride moiety at position 1 enhances its physicochemical properties, including aqueous solubility and crystalline stability. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂Cl₂N₂O |
| Molecular Weight | 269.21 g/mol |
| IUPAC Name | 1-(1,9-diazaspiro[5.5]undecan-1-yl)ethanone; dihydrochloride |
| Canonical SMILES | CC(=O)N1CCCCC12CCNCC2.Cl.Cl |
The spirocyclic structure imposes conformational rigidity, which is advantageous for binding to biological targets with high specificity .
Synthesis and Derivatives
Synthesis typically involves cyclocondensation of appropriately substituted piperidine precursors followed by hydrochlorination. A common route includes:
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Cyclization: Reacting 4-piperidone with a bifunctional amine under acidic conditions to form the spiro core.
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Acetylation: Introducing the acetyl group at position 1 via nucleophilic substitution.
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Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride .
Derivatives of this compound often modify the acetyl group or introduce substituents at positions 4 or 9 to optimize bioactivity. For example, replacing the acetyl with a sulfonyl group reduces melanin-concentrating hormone receptor (MCH-R1) affinity, underscoring the importance of the ketone moiety .
Medicinal Chemistry and Drug Discovery
Scaffold Utility
The compound’s rigidity and bifunctional nitrogen atoms make it ideal for fragment-based drug design. For example:
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Kinase Inhibitors: Hybrid molecules combining the spiro core with pyrazolo[1,5-a]pyridine moieties inhibit fibroblast growth factor receptors (FGFRs) implicated in oncology .
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Antivirals: Structural derivatives show nanomolar activity against SARS-CoV-2 main protease in computational docking studies .
Structure-Activity Relationship (SAR)
Key SAR insights include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume